
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one, also known as BH4, is an essential cofactor for several enzymes involved in various biochemical pathways. It plays a crucial role in the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine. BH4 is also involved in the production of nitric oxide, which is important for cardiovascular health.
Mécanisme D'action
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one acts as a cofactor for several enzymes involved in various biochemical pathways. It is required for the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine. 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one also plays a role in the production of nitric oxide, which is important for cardiovascular health. Additionally, 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one is involved in the metabolism of phenylalanine, an essential amino acid.
Effets Biochimiques Et Physiologiques
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one has several biochemical and physiological effects. It improves endothelial function by increasing nitric oxide production, reducing oxidative stress, and decreasing inflammation. 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one also plays a role in neurotransmitter synthesis, which affects mood, behavior, and cognition. Additionally, 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one has been shown to improve insulin sensitivity and glucose metabolism, which is important for diabetes management.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one has several advantages for lab experiments, including its stability and availability. It can be synthesized through chemical methods or microbial fermentation, making it readily available for research. However, 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one can be expensive, and its effects can be difficult to measure due to its involvement in multiple biochemical pathways.
Orientations Futures
There are several future directions for 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one research. It has potential therapeutic applications for cardiovascular diseases, neurological disorders, and diabetes. Additionally, 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one may have applications in cancer therapy, as it has been shown to inhibit tumor growth in animal models. Further research is needed to determine the optimal dosage and delivery methods for 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one in these applications. Additionally, the role of 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one in other biochemical pathways and its potential interactions with other compounds should be further explored.
In conclusion, 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one is an essential cofactor involved in various biochemical pathways. It has potential therapeutic applications for cardiovascular diseases, neurological disorders, and diabetes. 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one can be synthesized through chemical methods or microbial fermentation and has several advantages for lab experiments. Further research is needed to determine the optimal dosage and delivery methods for 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one in these applications and to explore its role in other biochemical pathways.
Méthodes De Synthèse
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one can be synthesized through several methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of dihydropteridine with an amino acid, followed by oxidation and hydrolysis. Microbial fermentation involves the use of microorganisms, such as Escherichia coli, to produce 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one through a series of enzymatic reactions. Both methods have been used to produce 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one for scientific research.
Applications De Recherche Scientifique
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one has been extensively studied for its role in various biochemical pathways and its potential therapeutic applications. It has been shown to improve endothelial function and reduce oxidative stress, making it a potential treatment for cardiovascular diseases. 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one has also been studied for its role in neurological disorders, such as Parkinson's disease and autism spectrum disorder. Additionally, 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one has been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes.
Propriétés
Numéro CAS |
15998-21-7 |
|---|---|
Nom du produit |
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one |
Formule moléculaire |
C19H19N5O2 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C19H19N5O2/c1-24-15(13-10-6-3-7-11-13)14(12-8-4-2-5-9-12)21-16-19(24,26)17(25)23-18(20)22-16/h2-11,14-15,26H,1H3,(H3,20,21,22,23,25) |
Clé InChI |
GNTFSCOBHQWKFM-UHFFFAOYSA-N |
SMILES isomérique |
CN1C(C(N=C2C1(C(=O)N=C(N2)N)O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
CN1C(C(N=C2C1(C(=O)NC(=N2)N)O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CN1C(C(N=C2C1(C(=O)N=C(N2)N)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Synonymes |
2,4a,5,6,7,8-Hexahydro-4a-hydroxy-2-imino-5-methyl-6,7-diphenylpteridin-4(3H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



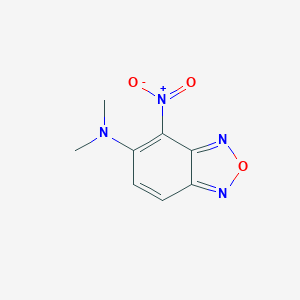
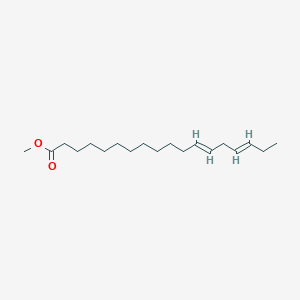
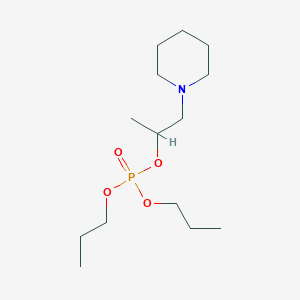
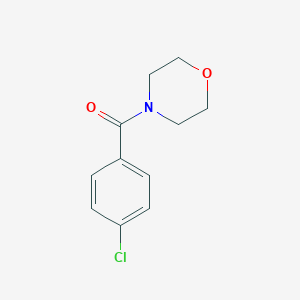

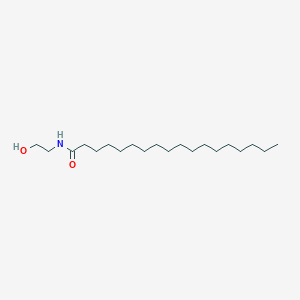
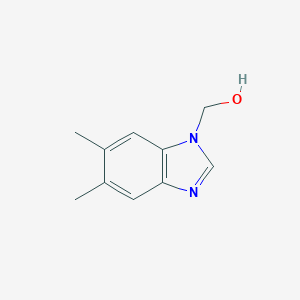
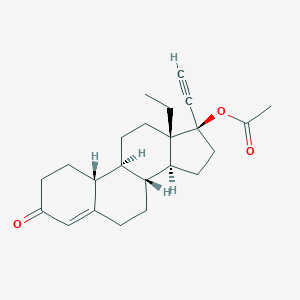
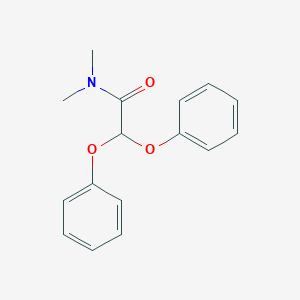
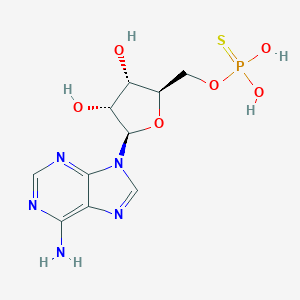
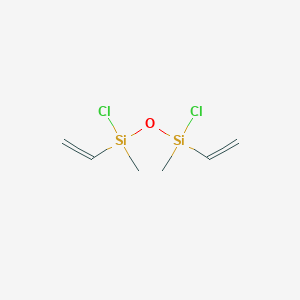


![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)